molecular formula C12H17NO3 B15254738 tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate

Cat. No.: B15254738
M. Wt: 223.27 g/mol
InChI Key: WVLUYLNKIVFCPC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with prop-2-ynoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like Dess-Martin periodinane.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 3-prop-2-ynoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H17NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3

InChI Key

WVLUYLNKIVFCPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C#C

Origin of Product

United States

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